(R)-Boc-4-amino-5-methylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

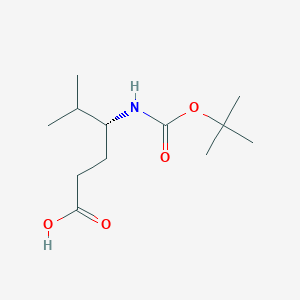

IUPAC Name |

(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFIBOHQJUSMKX-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Boc-4-amino-5-methylhexanoic Acid: A Technical Guide for Drug Development Professionals

Executive Summary

(R)-Boc-4-amino-5-methylhexanoic acid (CAS Number: 197006-14-7) is a pivotal chiral building block in modern pharmaceutical development. This whitepaper provides an in-depth technical examination of this compound, designed for researchers, scientists, and professionals in the drug development sector. The guide delves into the compound's synthesis, stereochemical integrity, analytical characterization, and its critical role as a precursor to potent therapeutic agents. By elucidating the scientific principles behind its application, this document aims to empower research and development teams to leverage this versatile intermediate to its full potential.

Introduction: The Strategic Imperative of Chirality in Medicinal Chemistry

In drug design, the three-dimensional arrangement of atoms is paramount to a molecule's biological function. This compound is a stereochemically defined intermediate that provides a robust foundation for the enantioselective synthesis of complex drug molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is a key feature, offering stability across various reaction conditions and enabling selective deprotection, a crucial attribute in multi-step synthetic pathways.[1][2] Its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, makes it a valuable precursor for developing drugs that target neurological pathways.[3]

Synthesis and Stereochemical Control: The Foundation of Efficacy

The synthesis of this compound with high enantiomeric purity is a cornerstone of its utility. Asymmetric synthesis methodologies are employed to establish the desired (R)-stereocenter, ensuring the final active pharmaceutical ingredient (API) possesses the correct spatial orientation for optimal target engagement.

Dominant Synthetic Strategy: Asymmetric Catalysis

Asymmetric hydrogenation and Michael additions are among the prevalent strategies to install the chiral center.[4] These methods utilize chiral catalysts to direct the reaction pathway, yielding the desired enantiomer in high excess.

Experimental Protocol: A Representative Asymmetric Synthesis

-

Precursor Assembly: The synthesis often commences with the condensation of isovaleraldehyde and a suitable C2-synthon to generate a prochiral α,β-unsaturated ester.[5]

-

Enantioselective Michael Addition: A chiral organocatalyst can be employed to facilitate the conjugate addition of a nucleophile, establishing the stereocenter at the C4 position with high fidelity.[4]

-

Functional Group Manipulation and Protection: Subsequent reduction of a nitrile or another functional group to the amine is followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield the Boc-protected amine.[6]

-

Hydrolysis and Isolation: Saponification of the ester functionality affords the carboxylic acid. Standard aqueous workup and purification by crystallization or chromatography yield the final product.

Causality in Experimental Design: The choice of a chiral catalyst is predicated on its ability to create a stereochemically defined environment that favors the formation of one enantiomer over the other. The Boc group is strategically employed due to its robustness under various synthetic conditions and its susceptibility to cleavage under specific, mild acidic conditions, which preserves other sensitive functionalities within the molecule.[2][6][7]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is non-negotiable to confirm the structure, purity, and stereochemical integrity of this compound. A suite of orthogonal analytical techniques is essential for a comprehensive quality assessment.

| Property | Specification |

| CAS Number | 197006-14-7 |

| Molecular Formula | C₁₂H₂₃NO₄[1][8] |

| Molecular Weight | 245.32 g/mol [1][8] |

| Appearance | White to off-white powder[1] |

| Melting Point | 101-110 °C[1] |

| Optical Rotation | [α]²⁰/D = +7 ± 2º (c=1 in MeOH)[1] |

| Purity (HPLC) | ≥ 97%[1][8] |

Table 1: Physicochemical Specifications

Core Analytical Techniques

-

NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric purity.

Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A polysaccharide-based chiral stationary phase is typically effective.

-

Mobile Phase Optimization: An isocratic mobile phase, often a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is used to achieve separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is standard.

-

System Suitability: The analysis is validated by ensuring baseline separation of enantiomers with a resolution of >1.5.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.

Key Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several APIs, most notably pregabalin.[9]

The Pathway to Pregabalin

Pregabalin, an analog of GABA, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[3] The synthesis of its active (S)-enantiomer relies on a stereochemically pure precursor.

Experimental Workflow: Synthesis of Pregabalin

Caption: Boc deprotection to yield Pregabalin.

Protocol: Boc Deprotection

-

Reaction Setup: The Boc-protected acid is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

Acid Addition: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added.[6][10]

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Isolation: The product is isolated by removal of the solvent and excess acid, followed by purification, often via recrystallization.

Authoritative Grounding: The mechanism of Boc deprotection under acidic conditions is well-established.[10][11] Protonation of the carbonyl oxygen of the Boc group facilitates the elimination of isobutylene and carbon dioxide, liberating the free amine.[7][11]

A Scaffold for Novel Therapeutics

The utility of this compound extends beyond pregabalin. It serves as a versatile starting material for the synthesis of novel GABA analogues and other neurologically active compounds.[12] Its defined stereochemistry and protected amine allow for selective modifications at other positions of the molecule, enabling the exploration of structure-activity relationships (SAR).

Logical Framework: From Intermediate to Drug Candidate

Caption: The role in the drug discovery pipeline.

Conclusion and Future Outlook

This compound is a high-value intermediate that empowers the development of stereochemically pure pharmaceuticals. Its established synthetic routes and well-defined analytical profile make it a reliable component in the drug development supply chain. As the demand for more targeted and effective therapies for neurological disorders continues to grow, the importance of chiral building blocks like this will only increase. Future innovations may focus on more sustainable and efficient enzymatic or catalytic methods for its synthesis, further enhancing its value to the pharmaceutical industry.[13]

References

- Google Patents. (2011). Process for the synthesis of pregabalin.

-

Wikipedia. (2024). Pregabalin. [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

- Indian Journal of Chemistry. (2012). An efficient total synthesis of (±)-pregabalin.

-

PubChem. 5-Methylhexanoic acid. [Link]

-

MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. [Link]

- Google Patents. (2016).

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

- ResearchGate. (2025).

- CCS Chemistry. (2021).

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

- Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- ResearchGate. (n.d.). Study on the synthesis of pregabalin.

-

PubChem. (4R)-4-amino-5-methylhexanoic acid. [Link]

- NIH Public Access. (2010).

- Chemical Society Reviews. (2018). Enzymatic asymmetric synthesis of chiral amino acids.

- Autech Industry Co.,Limited. (n.d.). Cas no 146453-32-9 (Boc-(R)-4-amino-6-methyl-heptanoic acid).

-

PubChem. 5-Aminohexanoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. scbt.com [scbt.com]

- 9. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of (R)-Boc-4-amino-5-methylhexanoic acid

Abstract

(R)-Boc-4-amino-5-methylhexanoic acid is a pivotal chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate in the production of Pregabalin.[1][2] Pregabalin, an anticonvulsant and analgesic, requires the specific (R)-enantiomer for its therapeutic activity, making the stereoselective synthesis of this intermediate a critical focus of research and development.[2][3] This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and professionals in the drug development sector. The discussion herein emphasizes the mechanistic rationale behind various synthetic choices, offering field-proven insights into asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution. Each section includes detailed experimental protocols, data summaries, and visual workflows to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Stereochemistry in Pharmaceutical Synthesis

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. In the case of Pregabalin, the (S)-enantiomer is the active pharmaceutical ingredient (API), which necessitates the use of the corresponding (R)-enantiomer of its precursor, 4-amino-5-methylhexanoic acid, during synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the stability and solubility of the intermediate, facilitating its handling and purification in subsequent synthetic steps.[1] This guide will explore the most robust and scalable methods to achieve the desired stereochemistry in the synthesis of this compound.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule can be broadly categorized into three main strategies: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. This guide will delve into the latter two, as they are most prominently featured in the literature for the synthesis of this compound and its precursors. Additionally, enzymatic resolution, a powerful biocatalytic method, will be discussed.

Asymmetric Hydrogenation: An Atom-Economical Approach

Asymmetric hydrogenation is a powerful and highly efficient method for the enantioselective synthesis of chiral compounds.[4][5] This approach involves the use of a chiral catalyst to stereoselectively add hydrogen to a prochiral substrate. For the synthesis of the target molecule, a common strategy involves the asymmetric hydrogenation of a β-substituted α,β-unsaturated carboxylic acid ester.

Mechanistic Rationale

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center, typically rhodium or iridium.[4][6] The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thereby generating the desired enantiomer. The choice of chiral ligand is critical and is often screened to achieve high enantiomeric excess (ee).

Visualizing the Asymmetric Hydrogenation Workflow

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Experimental Protocol: Asymmetric Hydrogenation

A representative protocol for the asymmetric hydrogenation of a suitable precursor is as follows:

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral phosphine ligand (e.g., (R,R)-Me-DuPHOS) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., methanol) is stirred to form the active catalyst.

-

Hydrogenation: The prochiral substrate is dissolved in degassed methanol in a high-pressure reactor. The catalyst solution is then added. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi). The reaction is stirred at a controlled temperature (e.g., 25 °C) until complete conversion is observed by TLC or HPLC.

-

Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched ester.

-

Hydrolysis and Boc Protection: The purified ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). Following acidification and extraction, the resulting amino acid is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or triethylamine) to afford the final product, this compound.[7][8]

| Parameter | Value |

| Substrate | β-isobutyl-α,β-unsaturated ester |

| Catalyst | [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ |

| Catalyst Loading | 0.1 - 1 mol% |

| Hydrogen Pressure | 50 - 100 psi |

| Temperature | 25 - 50 °C |

| Solvent | Methanol |

| Enantiomeric Excess (ee) | >95% |

| Yield | High |

Table 1: Typical Reaction Parameters for Asymmetric Hydrogenation.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry.[9][] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled.

Mechanistic Rationale

In the context of synthesizing this compound, a common approach involves the use of an Evans oxazolidinone auxiliary.[] The auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting imide is then enolized, and the subsequent alkylation occurs from the less hindered face of the enolate, which is shielded by a substituent on the auxiliary. This diastereoselective alkylation sets the desired stereocenter.

Visualizing the Chiral Auxiliary Workflow

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

A representative protocol using an Evans oxazolidinone auxiliary is as follows:

-

Acylation: The chiral oxazolidinone is deprotonated with a strong base (e.g., n-BuLi) and then reacted with an appropriate acyl chloride (e.g., 3-methylbutanoyl chloride) to form the N-acyl oxazolidinone.

-

Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a strong base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form the corresponding enolate. The enolate is then reacted with an electrophile (e.g., tert-butyl bromoacetate) to introduce the rest of the carbon chain in a diastereoselective manner.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved under various conditions, for example, with lithium hydroperoxide, to yield the chiral carboxylic acid. The chiral auxiliary can be recovered and reused.

-

Conversion to the Amino Acid: The resulting chiral carboxylic acid can be converted to the corresponding amine via a Curtius or Hofmann rearrangement.

-

Boc Protection: The final step is the protection of the amino group with Boc₂O to yield this compound.[11]

| Parameter | Value |

| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one |

| Base for Enolization | Lithium Diisopropylamide (LDA) |

| Alkylating Agent | tert-Butyl bromoacetate |

| Cleavage Reagent | Lithium Hydroperoxide (LiOOH) |

| Diastereomeric Excess (de) | >98% |

| Overall Yield | Good to Excellent |

Table 2: Typical Reaction Parameters for Chiral Auxiliary-Mediated Synthesis.

Enzymatic Resolution: The Biocatalytic Approach

Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers.[12][13] This technique utilizes the stereospecificity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Mechanistic Rationale

For the synthesis of this compound, a common strategy involves the enzymatic resolution of a racemic precursor, such as a racemic ester of 4-amino-5-methylhexanoic acid. A lipase, for instance, can selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted.[14] The resulting acid and ester can then be easily separated. The unreacted (S)-ester can be racemized and recycled to improve the overall yield.

Visualizing the Enzymatic Resolution Workflow

Caption: Workflow for Enzymatic Resolution.

Experimental Protocol: Enzymatic Resolution

A representative protocol for the enzymatic resolution of a racemic ester is as follows:

-

Enzymatic Hydrolysis: The racemic ester of 4-amino-5-methylhexanoic acid is suspended in a buffered aqueous solution. The chosen lipase (e.g., Candida antarctica lipase B) is added, and the mixture is stirred at a controlled temperature and pH. The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

-

Separation: The reaction mixture is acidified, and the (R)-acid is extracted into an organic solvent. The unreacted (S)-ester remains in the organic phase during the initial workup or can be separated by chromatography.

-

Boc Protection: The isolated (R)-4-amino-5-methylhexanoic acid is then protected with Boc₂O as described in the previous sections to yield the final product.[7]

-

(Optional) Racemization and Recycling: The recovered (S)-ester can be racemized under basic or acidic conditions and then reintroduced into the resolution process to improve the overall yield.

| Parameter | Value |

| Substrate | Racemic ethyl 4-amino-5-methylhexanoate |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |

| Solvent | Phosphate buffer / organic co-solvent |

| Temperature | 30 - 40 °C |

| pH | 7.0 - 8.0 |

| Enantiomeric Excess (ee) of (R)-acid | >99% |

| Yield of (R)-acid (per cycle) | ~45-50% |

Table 3: Typical Reaction Parameters for Enzymatic Resolution.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established field with several robust and scalable methods available to the synthetic chemist. Asymmetric hydrogenation offers an elegant and atom-economical route, while chiral auxiliary-mediated synthesis provides a reliable and high-yielding alternative. Enzymatic resolution stands out for its high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

The choice of a particular synthetic route will depend on various factors, including the desired scale of production, cost of reagents and catalysts, and the available equipment and expertise. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including novel biocatalysts and non-precious metal catalysts, to further streamline the synthesis of this important pharmaceutical intermediate.

References

- Google Patents. (2012). Process for the preparation of pregabalin. US8168828B2.

-

ResearchGate. (2021). Enzymatic resolution of racemic 4-methyloctanoic acid. Available at: [Link]

-

ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Available at: [Link]

- Google Patents. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin. WO2007143113A2.

-

Royal Society of Chemistry. (2021). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers. Available at: [Link]

-

Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Available at: [Link]

-

Indian Journal of Chemistry. (n.d.). An efficient total synthesis of (±)-pregabalin. Available at: [Link]

-

National Center for Biotechnology Information. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Available at: [Link]

-

TSI Journals. (n.d.). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

- Google Patents. (2011). Process for the synthesis of pregabalin. US8063244B2.

-

Frontiers. (n.d.). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Available at: [Link]

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral BCPs. Available at: [Link]

-

Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]

-

MDPI. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric hydrogenation of various N-Boc-β-amino ketones with Ir–(RC,SP,RC)-L6 catalyst. Available at: [Link]

-

Wikipedia. (n.d.). Pregabalin. Available at: [Link]

-

MDPI. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. Available at: [Link]

-

R Discovery. (1998). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]

- 9. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]

- 14. lupinepublishers.com [lupinepublishers.com]

The Architecture of Affinity: A Technical Guide to the Structural Analogues of (R)-Boc-4-amino-5-methylhexanoic Acid

Foreword

In the landscape of modern medicinal chemistry, the pursuit of refining molecular architecture to enhance therapeutic efficacy is a constant endeavor. This guide delves into the core principles and practical applications of designing and evaluating structural analogues of (R)-Boc-4-amino-5-methylhexanoic acid, a protected chiral building block pivotal in the synthesis of potent therapeutic agents. The deprotected form of this molecule, (R)-4-amino-5-methylhexanoic acid, is a close structural relative of pregabalin, a prominent member of the gabapentinoid class of drugs.[1] These compounds have garnered significant attention for their efficacy in treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1] This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the rationale, synthesis, and evaluation of these crucial analogues.

The Progenitor Molecule: Understanding this compound and its Therapeutic Legacy

This compound serves as a valuable intermediate in organic and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and facilitates its use in peptide synthesis and the development of novel therapeutics.[2] Its significance, however, is intrinsically linked to its deprotected form and the broader class of γ-amino acid (GABA) analogues.

While structurally similar to the inhibitory neurotransmitter GABA, compounds like pregabalin do not exert their effects through direct interaction with GABA receptors.[1][3] Instead, their primary molecular target is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][3] Binding to this auxiliary subunit modulates calcium influx at presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][4] This mechanism of action underlies the anticonvulsant, analgesic, and anxiolytic properties of this class of drugs.

The development of structural analogues of (R)-4-amino-5-methylhexanoic acid is driven by the desire to optimize its pharmacological profile. The key objectives include:

-

Enhanced Potency and Affinity: To achieve greater therapeutic effect at lower doses, thereby minimizing off-target effects.

-

Improved Pharmacokinetic Properties: To modulate absorption, distribution, metabolism, and excretion (ADME) for better bioavailability and dosing regimens.

-

Increased Selectivity: To minimize interactions with other biological targets and reduce the incidence of side effects.

-

Exploration of Novel Therapeutic Applications: To investigate the potential of these analogues in treating other neurological and psychiatric disorders.

The Blueprint for Innovation: Key Structural Modifications and Structure-Activity Relationships (SAR)

The exploration of the chemical space around the (R)-4-amino-5-methylhexanoic acid scaffold has yielded valuable insights into the structural features crucial for high-affinity binding to the α2δ-1 subunit. The core pharmacophore consists of a γ-amino acid backbone. Modifications at various positions have been systematically investigated to elucidate the structure-activity relationships (SAR).

The Alkyl Side Chain: A Determinant of Potency

The isobutyl group at the C5 position of (R)-4-amino-5-methylhexanoic acid plays a critical role in its interaction with the α2δ-1 subunit. Structure-activity relationship studies have demonstrated that the size and nature of this alkyl substituent significantly influence binding affinity.

| Analogue/Modification | Relative Potency/Affinity | Key Insight |

| Pregabalin (isobutyl group) | High | The branched isobutyl group provides optimal steric bulk for fitting into the binding pocket of the α2δ-1 subunit. |

| Gabapentin (cyclohexyl group) | Lower than Pregabalin | While effective, the larger cyclohexyl ring may not be as optimal for binding as the isobutyl group.[3] |

| Linear Alkyl Chains | Generally lower | Straight-chain alkyl groups tend to exhibit lower affinity compared to branched chains, suggesting the importance of a specific spatial arrangement. |

| Introduction of Aromatic Rings | Variable | Phenyl or other aromatic groups can either enhance or decrease affinity depending on their position and substitution, indicating the potential for exploring π-π interactions within the binding site. |

Table 1: Influence of the C5-Alkyl Side Chain on α2δ-1 Ligand Affinity.

The causality behind these observations lies in the hydrophobic pocket of the α2δ-1 subunit. The branched nature of the isobutyl group in pregabalin is thought to provide a more favorable hydrophobic interaction within this pocket compared to the bulkier cyclohexyl group of gabapentin or less sterically demanding linear chains.

The Amino and Carboxylic Acid Moieties: The Anchors of Interaction

The amino and carboxylic acid groups are essential for the binding of these analogues to the α2δ-1 subunit. They are believed to form key ionic and hydrogen bond interactions with amino acid residues in the binding site. Prodrug strategies have been explored to temporarily mask these groups to improve oral bioavailability. For instance, creating ester prodrugs of the carboxylic acid can enhance lipophilicity and facilitate absorption.[5]

Conformational Constraint: A Strategy for Enhanced Affinity

Introducing conformational rigidity into the flexible hexanoic acid backbone has been another avenue of investigation. By incorporating cyclic structures or other constraining elements, researchers aim to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing affinity.

The Alchemist's Toolkit: Synthetic Strategies for Analogue Development

The synthesis of chiral γ-amino acids and their analogues is a well-established but challenging field of organic chemistry.[6] The creation of these molecules with high enantiopurity is critical, as the biological activity often resides in a single enantiomer. For instance, the (S)-enantiomer of pregabalin is the active form.

Asymmetric Synthesis: The Gold Standard

Numerous asymmetric synthetic routes have been developed to produce enantiomerically pure γ-amino acids. These methods often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

A Representative Asymmetric Synthesis Protocol for a Pregabalin Analogue:

This protocol outlines a general strategy for the asymmetric synthesis of a γ-amino acid analogue, inspired by established methods.[7]

-

Michael Addition: A chiral imine derived from a chiral amine (e.g., (R)-α-methylbenzylamine) is reacted with an α,β-unsaturated ester in a diastereoselective Michael addition. The chiral auxiliary directs the addition to favor the formation of one diastereomer.

-

Hydrolysis and Deprotection: The resulting ester is hydrolyzed to the carboxylic acid, and the chiral auxiliary is removed by hydrogenolysis.

-

Boc Protection: The free amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O to yield the desired (R)-Boc-γ-amino acid analogue.

Experimental Workflow: Asymmetric Synthesis

A generalized workflow for the asymmetric synthesis of (R)-Boc-γ-amino acid analogues.

Enzymatic Methods: The Green Chemistry Approach

Enzymatic synthesis offers a highly selective and environmentally friendly alternative for producing chiral amino acids.[8] Enzymes such as transaminases and lipases can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis from prochiral starting materials.

The Litmus Test: Biological Evaluation of Novel Analogues

A robust and reliable biological evaluation cascade is essential to characterize the pharmacological profile of newly synthesized analogues. This typically involves a series of in vitro and in vivo assays.

In Vitro Assays: Quantifying Target Engagement

The primary in vitro assay for this class of compounds is a radioligand binding assay to determine the affinity for the α2δ-1 subunit.

Protocol: α2δ-1 Radioligand Binding Assay

This protocol is a generalized procedure based on established methods for competitive binding assays.[9][10]

-

Membrane Preparation: Membranes expressing the human α2δ-1 subunit are prepared from a suitable cell line (e.g., HEK293 cells).

-

Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Experimental Workflow: α2δ-1 Binding Assay

A schematic representation of a competitive radioligand binding assay for α2δ-1 ligands.

Other in vitro assays may include functional assays to measure the effect of the compounds on calcium influx in neuronal cells or electrophysiological recordings to assess their impact on neuronal excitability.

In Vivo Models: Assessing Therapeutic Potential

Promising candidates from in vitro screening are then evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties. For analogues of (R)-4-amino-5-methylhexanoic acid, relevant in vivo models include:

-

Neuropathic Pain Models: Such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models in rodents.[5]

-

Epilepsy Models: Including chemically or electrically induced seizure models.

-

Anxiety Models: For example, the elevated plus-maze or light-dark box tests.

The Path Forward: Future Directions and Emerging Opportunities

The development of structural analogues of this compound continues to be an active area of research. Future directions may include:

-

Targeting α2δ Subtype Selectivity: While pregabalin binds to both α2δ-1 and α2δ-2 subunits, developing analogues with selectivity for one subtype could lead to more targeted therapies with fewer side effects.

-

Allosteric Modulators: Exploring compounds that bind to allosteric sites on the α2δ-1 subunit to modulate the binding of endogenous ligands.

-

Prodrugs with Novel Release Mechanisms: Designing prodrugs that are activated by specific enzymes at the site of action to improve targeted delivery.

-

Computational Approaches: Utilizing computational modeling and machine learning to predict the binding affinity and ADME properties of virtual libraries of analogues, thereby accelerating the drug discovery process.

Conclusion

The journey from the progenitor molecule, this compound, to a diverse array of potent and selective therapeutic agents is a testament to the power of medicinal chemistry. By understanding the intricate structure-activity relationships and employing sophisticated synthetic and evaluation strategies, researchers can continue to innovate and develop novel therapies for a range of debilitating neurological disorders. This guide has provided a comprehensive overview of the core principles and practical considerations in this exciting field, with the aim of empowering the next generation of scientific discovery.

References

-

Pregabalin. In: Wikipedia. [Link]

-

Gabapentin. In: Wikipedia. [Link]

-

Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. National Center for Biotechnology Information. [Link]

-

Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. National Center for Biotechnology Information. [Link]

-

Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. ResearchGate. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

-

Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

-

Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT). National Center for Biotechnology Information. [Link]

-

Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. National Center for Biotechnology Information. [Link]

-

Gabapentinoids Increase the Potency of Fentanyl and Heroin and Decrease the Potency of Naloxone to Antagonize Fentanyl and Heroin in Rats Discriminating Fentanyl. National Center for Biotechnology Information. [Link]

-

Synthesis of γ-amino acid analogues from natural α-amino acids by a radical pathway. ResearchGate. [Link]

-

Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. ACS Publications. [Link]

-

Pregabalin activity in standardized receptor-binding assays. ResearchGate. [Link]

-

Pregabalin. In: StatPearls. National Center for Biotechnology Information. [Link]

-

Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. National Center for Biotechnology Information. [Link]

-

A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. National Center for Biotechnology Information. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. The Journal of Neuroscience. [Link]

-

Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Stevens Institute of Technology. [Link]

-

Recent developments in structure-activity relationships for steroid modulators of GABA(A) receptors. National Center for Biotechnology Information. [Link]

-

Pregabalin Alternatives Compared. Drugs.com. [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

-

Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. National Center for Biotechnology Information. [Link]

-

What are the best alternatives to Lyrica (Pregabalin)?. Dr. Oracle. [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

-

26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Design and synthesis of selective cannabinoid receptor ligands: Aminoalkylindole and other heterocyclic analogs. ResearchGate. [Link]

-

Enzymatic asymmetric synthesis of chiral amino acids. Royal Society of Chemistry. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

γ-Hydroxybutyric acid. In: Wikipedia. [Link]

Sources

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Valine

Introduction: The Indispensable Role of Boc-L-Valine in Synthetic Chemistry

N-tert-butoxycarbonyl-L-valine (Boc-L-Valine) is a cornerstone derivative of the essential amino acid L-valine, playing a pivotal role in the fields of peptide synthesis, pharmaceutical research, and drug development.[1] The strategic attachment of the tert-butoxycarbonyl (Boc) protecting group to the alpha-amino functionality of L-valine allows for the precise and controlled formation of peptide bonds, preventing unwanted side reactions and enabling the sequential assembly of complex peptide chains.[1] This guide provides a comprehensive exploration of the essential physicochemical properties of Boc-L-Valine, offering a technical resource for researchers and scientists to facilitate its effective application and ensure the integrity of their synthetic endeavors.

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of Boc-L-Valine is paramount for its successful application in the laboratory. These properties dictate its behavior in various solvents, its stability under different conditions, and the analytical methods best suited for its characterization.

Structural and Molecular Profile

-

Chemical Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid

-

Synonyms: Boc-Val-OH, N-Boc-L-valine, (S)-2-(Boc-amino)-3-methylbutyric acid[1]

-

Molecular Formula: C₁₀H₁₉NO₄[1]

-

Molecular Weight: 217.26 g/mol [1]

-

CAS Number: 13734-41-3[1]

The structure of Boc-L-Valine, featuring the bulky tert-butyl group and the chiral center inherited from L-valine, is fundamental to its chemical reactivity and physical properties.

Caption: Chemical structure of Boc-L-Valine.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of Boc-L-Valine, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 77-80 °C | [1][2] |

| Solubility | Freely soluble in ethanol, ether, chloroform, DMF, and DMSO; sparingly soluble in water. | [1][2] |

| Optical Rotation | [α]20/D −6.2±0.5°, c = 1% in acetic acid | [1] |

Experimental Protocols for Physicochemical Characterization

The verification of the identity and purity of Boc-L-Valine is crucial for its use in synthesis. The following protocols outline standard procedures for determining its key physicochemical properties.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range. This method is a rapid and effective tool for assessing purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the Boc-L-Valine sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point range. This provides a target for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[4]

Interpretation: A sharp melting range (e.g., 1-2 °C) close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Sources

A Technical Guide to (R)-Boc-4-amino-5-methylhexanoic Acid: Properties, Synthesis, and Applications in Peptide Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Boc-4-amino-5-methylhexanoic acid is a chiral, non-proteinogenic γ-amino acid derivative of significant interest in medicinal chemistry and proteomics research. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an isobutyl side chain analogous to valine, makes it a valuable building block for synthesizing unique peptides and peptidomimetics. The Boc group ensures stability under various conditions while allowing for controlled deprotection, facilitating its incorporation into complex molecular architectures via solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its physicochemical properties, outlines the principles of its synthesis and characterization, and details its application in synthetic chemistry, with a focus on providing the technical and causal insights required for laboratory application.

Physicochemical and Structural Characteristics

This compound, also known by synonyms such as Boc-γ-L-Val-OH, is a white crystalline powder. The defining features of this molecule are the (R)-stereocenter at the C4 position, the γ-amino acid backbone, and the acid-labile Boc protecting group. This combination of features makes it an orthogonal building block in peptide synthesis, where the Boc group can be selectively removed without affecting other protecting groups like Fmoc or Cbz.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| CAS Number | 197006-14-7 | [2] |

| Appearance | White powder | [1] |

| Melting Point | 101-110 °C | [1] |

| Stereochemistry | (R) at C4 | |

| Optical Rotation | [α]D = +7 ± 2º (c=1 in MeOH) | [1] |

| Purity | ≥97% | |

| Storage | 0-8 °C | [1] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The process can be conceptually divided into two main stages: the enantioselective synthesis of the unprotected γ-amino acid precursor, (4R)-4-amino-5-methylhexanoic acid, followed by the protection of the amino group.

Enantioselective Synthesis of the γ-Amino Acid Core

The creation of the chiral center in β- and γ-amino acids is a key challenge in organic synthesis. Numerous strategies have been developed to achieve high enantioselectivity.[3][4][5] Common approaches applicable to this target include:

-

Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester using a chiral catalyst or auxiliary.

-

Resolution of a Racemic Mixture: Synthesizing the racemic amino acid and then separating the enantiomers using a chiral resolving agent.

-

From a Chiral Pool: Utilizing a naturally occurring chiral molecule, such as an amino acid or carbohydrate, as the starting material. For instance, L-rhamnose has been used to synthesize related chiral amino acid constituents.[6]

These methods leverage chiral catalysts, auxiliaries, or starting materials to direct the formation of the desired (R)-enantiomer, which is crucial for the final compound's biological specificity.

Boc Protection of the Amino Group

Once the chiral γ-amino acid, (4R)-4-amino-5-methylhexanoic acid, is obtained, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is one of the most common and reliable methods for introducing the Boc group.[7]

Causality of the Protocol: The reaction is typically performed under mild basic conditions. A base, such as sodium bicarbonate or triethylamine, is required to deprotonate the amino group, rendering it nucleophilic.[8] The now-nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide group and carbon dioxide, to form the stable tert-butyl carbamate (Boc-protected amine). The use of an aqueous/organic solvent mixture (e.g., dioxane/water or THF/water) ensures the solubility of both the polar amino acid and the nonpolar Boc₂O reagent.[9]

Caption: General workflow for Boc protection of the amino acid.

Analytical Characterization (Self-Validation)

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of analytical techniques is employed for this self-validating system.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic nine-proton singlet of the tert-butyl group (~1.4 ppm in ¹H NMR) and the carbonyl signals in the ¹³C NMR spectrum.[10][11] The presence of rotational isomers (rotamers) around the N-Boc bond can sometimes lead to the appearance of doubled signals in the NMR spectra for certain protons and carbons near the nitrogen atom.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (245.32 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for purity assessment. The introduction of the hydrophobic Boc group makes the molecule well-suited for separation on C18 columns. Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the product, ensuring the stereochemical integrity has been maintained throughout the synthesis.

-

Optical Rotation: Measurement of the specific rotation confirms the bulk enantiomeric nature of the sample, which should be dextrorotatory (+) as indicated in Table 1.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to introduce a non-standard γ-amino acid residue into a peptide sequence. The Boc/Bzl (benzyl side-chain protection) strategy is a classical approach to SPPS.[12]

The process involves cycles of deprotection, coupling, and washing, with the growing peptide chain anchored to an insoluble resin support.

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Experimental Protocol: Boc Deprotection in SPPS

This protocol describes the critical step of removing the Boc group from the N-terminus of the resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Deprotection Solution: 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Isopropyl alcohol (IPA)

-

Solid-phase synthesis vessel with frit and stopcock

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 20-30 minutes in the synthesis vessel. Drain the solvent.

-

Pre-wash: Wash the resin twice with the deprotection solution (50% TFA/DCM) for 1-2 minutes each time. Drain the solution after each wash.

-

Deprotection: Add the deprotection solution to the resin (approx. 10 mL per gram of resin) and agitate the mixture for 20-30 minutes at room temperature. The Boc group is cleaved, forming a stable tert-butyl cation and releasing CO₂, with the N-terminal amine becoming a trifluoroacetate salt.[13]

-

Draining: Drain the deprotection solution from the vessel.

-

Washing: Wash the peptide-resin thoroughly to remove residual TFA and byproducts. A typical washing sequence is:

-

DCM (3 times)

-

IPA (2 times)

-

DCM (3 times)

-

-

Validation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A positive result (deep blue color) confirms the presence of a free primary amine, indicating successful deprotection.

-

Neutralization: Before the next coupling step, the trifluoroacetate salt must be neutralized to the free amine. This is achieved by washing the resin with a 5-10% solution of a non-nucleophilic base, typically diisopropylethylamine (DIEA) in DCM, for 5-10 minutes (repeated twice).

-

Final Wash: Wash the resin several times with DCM to remove excess DIEA and its salt. The peptide-resin is now ready for the coupling of the next Boc-protected amino acid.

Causality and Expertise: The choice of 50% TFA is a balance between ensuring rapid and complete deprotection while minimizing side reactions. The tert-butyl cation generated during cleavage is electrophilic and can potentially alkylate sensitive residues like tryptophan or methionine. For peptides containing such residues, a "scavenger" like triisopropylsilane (TIS) or anisole is often added to the TFA cocktail to quench the cation. The neutralization step is critical; failure to fully neutralize the amine salt will prevent the subsequent coupling reaction from proceeding efficiently.

Conclusion

This compound serves as a specialized and powerful tool for chemists and drug developers. Its well-defined stereochemistry and the robust, yet selectively cleavable, Boc protecting group provide a reliable method for introducing γ-amino acid scaffolds into peptides. This capability allows for the exploration of novel peptide structures with potentially enhanced stability against enzymatic degradation, constrained conformations, and unique biological activities. A thorough understanding of its properties and the chemical principles behind its use, particularly in solid-phase synthesis, is essential for its successful application in the development of next-generation therapeutics and research probes.

References

-

Chem-Impex. This compound. 1

-

PubChem. (4R)-4-amino-5-methylhexanoic acid. National Center for Biotechnology Information. 14

- Davies, S. G., & Fletcher, A. M. (2018). Enantioselective synthesis of β-amino acids. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. 8

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. 15

- Singh, G., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

-

LifeTein. Basic Peptides synthesis introduction. 12

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.

-

Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. 16

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. 5

- AAPPTEC. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

-

AAPPTEC. (n.d.). Planning a Peptide Synthesis. 13

- DiPardo, R. M., & Bock, M. G. (1983). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylpentanoic acid. Enantioselective synthesis of an amino acid constituent of bleomycin. Tetrahedron Letters, 24(44), 4805-4808.

- Organic Syntheses. (1980). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth., 59, 158.

- Fields, C. G., Fields, G. B., Noble, R. L., & Cross, T. A. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- Beilstein Journals. (n.d.). Experimental Procedures - Synthesis of Boc-protected amines.

- Imai, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(12), 2289.

- Keck, G. E., & Webb, R. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(4), 80-86.

-

Singh, G., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. 17

- ResearchGate. (2009). Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines.

- Sefer, E., et al. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology.

-

Sigma-Aldrich. This compound.

-

Santa Cruz Biotechnology. (R)-Boc-4-amino-5-methyl-hexanoic acid. 18

-

J&K Scientific. This compound. 2

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. lifetein.com [lifetein.com]

- 13. peptide.com [peptide.com]

- 14. (4R)-4-amino-5-methylhexanoic acid | C7H15NO2 | CID 33698477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

A Senior Application Scientist’s Guide to Beta-Amino Acids in Drug Discovery: From Enhanced Stability to Novel Bioactivities

Introduction: Beyond Nature's Canonical Building Blocks

In the landscape of drug discovery, particularly in peptide and peptidomimetic research, the limitations of natural α-amino acids are well-documented. Their rapid degradation by proteases and inherent conformational flexibility often curtail their therapeutic potential.[1] This has propelled the exploration of "unnatural" amino acids, among which β-amino acids have emerged as a cornerstone for innovation.[] Unlike their α-analogs, β-amino acids possess an additional carbon atom in their backbone, separating the amino and carboxyl termini.[3] This seemingly subtle alteration confers profound and advantageous properties, including remarkable resistance to enzymatic degradation and the ability to form unique, stable secondary structures not accessible to α-peptides.[4][5] These characteristics make β-amino acids and the β-peptides derived from them powerful tools for developing next-generation therapeutics with improved pharmacokinetic profiles and novel mechanisms of action.[6][7]

This guide provides an in-depth exploration of the core applications of β-amino acids in modern drug discovery. We will delve into the causality behind their selection in various therapeutic contexts, present validated experimental workflows, and visualize the fundamental principles that underpin their utility.

The Structural Prerogative: Why Beta-Amino Acids Offer a Superior Scaffold

The primary driver for incorporating β-amino acids into therapeutic candidates is the fundamental change in the peptide backbone. This change introduces greater structural diversity and stability.

Inherent Proteolytic Resistance

Native peptides are rapidly cleaved by a host of endogenous proteases, leading to short in-vivo half-lives. The altered backbone of peptides containing β-amino acids disrupts the canonical substrate recognition motifs of these enzymes.[5] Consequently, β-peptides are exceptionally stable against degradation by proteases in vitro and in vivo, a critical attribute for any viable drug candidate.[6][8]

Expanded Conformational Landscape and Pre-organization

The longer backbone of β-peptides allows them to fold into unique and highly stable secondary structures, such as various helices (8, 10, 12, 14-helix) and sheets, often with as few as four to six residues.[5][9] This contrasts sharply with α-peptides, which typically require a much greater number of residues to form stable structures.[5] This propensity for pre-organization into defined conformations reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The increased number of chiral centers and substitution points (β² and β³) further expands the accessible chemical space for molecular design.[3][9]

Caption: A typical workflow for developing antimicrobial β-peptides.

Antifungal Applications

Certain cyclic and alicyclic β-amino acids, such as cispentacin, have demonstrated potent antifungal activity. [10]These compounds often work through a dual mechanism of action, including the inhibition of protein synthesis. [10]The development of synthetic derivatives based on these natural scaffolds is a promising avenue for new antifungal therapies. [10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a β-peptide that inhibits the visible growth of a target microorganism.

Methodology:

-

Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Preparation: Dissolve the purified β-peptide in a sterile, appropriate solvent (e.g., water or 0.01% acetic acid) to create a stock solution. Perform a series of two-fold serial dilutions in MHB in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Include a positive control well (bacteria in MHB, no peptide) and a negative control well (MHB only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in a well with no visible bacterial growth. Results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Therapeutic Focus: Enzyme Inhibition

The well-defined and stable conformations of β-amino acid-containing peptides make them excellent scaffolds for designing potent and selective enzyme inhibitors. [][12]

Protease Inhibitors

While resistant to cleavage themselves, β-peptides can be designed to bind tightly to the active site of proteases, acting as competitive inhibitors. Their rigid structures allow for precise positioning of side chains to interact with the enzyme's specificity pockets (S1, S2, etc.), leading to high affinity. This is a key strategy in the development of treatments for viral diseases (e.g., HIV protease inhibitors) and other conditions involving dysregulated protease activity. []

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates the incretin hormone GLP-1, which is crucial for glucose-dependent insulin secretion. Inhibiting DPP-IV prolongs the action of GLP-1 and is a validated strategy for treating type 2 diabetes. Several potent, small-molecule DPP-IV inhibitors incorporate a β-amino acid motif, which is critical for binding to the enzyme's active site. [6]

| Compound Class | Target Enzyme | Therapeutic Area | Key Advantage of β-Amino Acid |

|---|---|---|---|

| β-Peptidomimetics | HIV Protease | Antiviral (HIV/AIDS) | Proteolytic stability, conformational constraint for active site binding. [] |

| Sitagliptin Analog | DPP-IV | Anti-diabetic | Precise orientation of functional groups for potent inhibition. [6] |

| β-Strand Mimetics | β-Secretase (BACE1) | Alzheimer's Disease | Mimicry of substrate transition state, enhanced stability. |

Table 1: Examples of β-Amino Acid-Based Enzyme Inhibitors.

Synthesis and Chiral Control: The Foundation of Application

The therapeutic utility of β-amino acids is contingent upon robust and stereoselective synthetic methods. A variety of approaches have been developed to access these critical building blocks in an enantiomerically pure form.

Key Synthetic Strategies

-

Arndt-Eistert Synthesis: A classical method involving the homologation of an α-amino acid to its β-analog. [9]* Asymmetric Hydrogenation: Catalytic hydrogenation of β-amino acrylic acid derivatives using chiral catalysts provides an efficient route to chiral β-amino acids. [13]* Mannich-type Reactions: The reaction of enolates with imines is a powerful tool for constructing the β-amino acid backbone, with asymmetric variants providing excellent stereocontrol. [14]* Enzymatic Synthesis: The use of enzymes like ω-transaminases offers a green and highly selective method for producing optically pure β-amino acids. [15] The choice of synthetic route depends on the desired substitution pattern, scale, and stereochemistry. The availability of these diverse methods has been crucial for advancing the field. [4][]

Conclusion and Future Outlook

Beta-amino acids have transitioned from chemical curiosities to indispensable tools in the drug discovery arsenal. Their ability to confer proteolytic resistance and induce novel, stable secondary structures directly addresses the most significant liabilities of traditional peptide-based therapeutics. [1][5]The applications are broad, spanning from peptidomimetics that target challenging protein-protein interactions to novel antimicrobial agents that offer hope against resistant pathogens. [1][8]As synthetic methodologies become more refined and our understanding of β-peptide folding deepens, we can expect to see an increasing number of β-amino acid-containing candidates entering clinical development. [][4]The future of drug design will undoubtedly be shaped by the continued exploration of these versatile, non-canonical building blocks.

References

- Berlicki, Ł. et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- BOC Sciences. β−Amino Acids. BOC Sciences.

- BOC Sciences. Unnatural Amino Acids in Drug Discovery. BOC Sciences.

- Fazal-ur-Rehman M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8(4), 96-99.

- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.

- Don C. et al. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org.

- Wikipedia. (n.d.). Beta-peptide. Wikipedia.

- Various Authors. (n.d.). Pharmacologically active β-amino acid derivatives.

- Riaz, N. N. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307.

- Fairlie, D. P. et al. (2000).

- Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Milit. med. sci. lett., 80(2), 55-62.

- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

- Riaz, N. N. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.

- Wang, Y. et al. (2019).

- Zasloff, M. (2002). Peptide Antimicrobial Agents. PMC - NIH.

- Gellman, S. H. et al. (2001). β-Peptidic Peptidomimetics. Accounts of Chemical Research.

- Berlicki, Ł. (2012). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Request PDF.

- Wikipedia. (n.d.). Antimicrobial peptides. Wikipedia.

- Shin, J.-S. & Kim, B.-G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology.

- Lazzaro, B. P. et al. (2020). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. MDPI.

- Stone, T. A. et al. (2019). Examples of highly active antimicrobial β-peptidomimetics, β 2,2-amino...

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 5. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Beta-peptide - Wikipedia [en.wikipedia.org]

- 10. mmsl.cz [mmsl.cz]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 15. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (R)-Boc-4-amino-5-methylhexanoic acid in Proteomics Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Boc-4-amino-5-methylhexanoic acid is a non-proteinogenic, Boc-protected D-amino acid derivative that serves as a versatile and powerful building block in modern chemical proteomics. Its unique structural features—specifically its gamma-amino acid backbone, chiral (R)-configuration, and bulky isobutyl side chain—render it an invaluable tool for designing sophisticated chemical probes. These probes are engineered to overcome the inherent limitations of natural peptides, such as susceptibility to degradation, offering enhanced stability and specificity. This guide provides an in-depth exploration of the compound's core attributes, its strategic application in Activity-Based Protein Profiling (ABPP), and detailed protocols for its use in target identification and competitive profiling to accelerate drug discovery workflows.

Introduction: Deconstructing this compound

At its core, this compound is a synthetic amino acid derivative meticulously designed for chemical biology and proteomics applications.[1] To appreciate its utility, we must dissect its key structural components:

-

Boc Protecting Group (tert-butyloxycarbonyl): This acid-labile group shields the primary amine, preventing it from participating in unwanted reactions during multi-step chemical syntheses.[] This is a fundamental requirement for the controlled, stepwise assembly of complex molecules like peptide-based probes.[1][] The Boc group's stability under neutral or basic conditions makes it ideal for a wide range of synthetic schemes.[]

-

(R)-Configuration: This designates the stereochemistry at the alpha-carbon as the D-isomer. Proteins and peptides in nature are almost exclusively composed of L-amino acids. Peptides incorporating D-amino acids, such as this one, exhibit remarkable resistance to degradation by endogenous proteases.[3][4] This enhanced stability is a critical feature for probes intended for use in complex biological environments like cell lysates or in vivo models.

-

4-amino-5-methylhexanoic acid Backbone: This structure, a derivative of D-leucine, provides a specific three-dimensional shape. The isobutyl side chain can participate in hydrophobic or van der Waals interactions within a protein's binding pocket, contributing to the selectivity of probes and inhibitors derived from it.[5][6]

These features collectively make this compound a superior building block for creating bespoke chemical tools for exploring protein function directly in a native biological context.[1][7]

The Strategic Role in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent chemical probes to map the functional state of enzymes in complex proteomes.[8][9][10] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of enzyme activity.[10] Probes built from this compound are instrumental in this approach, particularly for designing inhibitors and probes for specific enzyme classes like proteases and oxidases.[3][11][12]

An activity-based probe (ABP) typically consists of three key moieties:

-

Recognition Element: A structural scaffold that directs the probe to a specific family of proteins. This is where this compound is incorporated to provide specificity and stability.

-

Reactive Group (Warhead): An electrophilic group that forms a stable, covalent bond with a catalytically active amino acid residue in the enzyme's active site.[13]

-

Reporter Tag: A handle, such as biotin for affinity purification or a fluorophore for imaging, that enables the detection and isolation of probe-labeled proteins.[13][14]

The workflow for a typical ABPP experiment is a multi-stage process designed to identify and quantify active enzymes within a proteome.

Caption: General workflow for an Activity-Based Protein Profiling (ABPP) experiment.

Core Application: Competitive ABPP for Target Identification

A primary application for probes derived from this compound is in competitive ABPP. This powerful technique is used to identify the specific protein targets of a small molecule inhibitor.[8][15] The underlying principle is that pre-incubation of a proteome with a selective inhibitor will block the binding of a broad-spectrum ABP to the inhibitor's target proteins.